molecular formula C22H26N4O3S B12163716 N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide

N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide

Cat. No.: B12163716
M. Wt: 426.5 g/mol
InChI Key: BCCNFCFKXAMUQA-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tert-butyl group. The diazepine ring system is then synthesized and fused with the benzene ring. The final step involves the acylation of the thiazole ring with the diazepine derivative to form the target compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the diazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: It can serve as a tool to investigate the mechanisms of various biochemical processes.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide: shares similarities with other thiazole and diazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and diazepine ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)acetamide

InChI

InChI=1S/C22H26N4O3S/c1-22(2,3)17-13-30-21(23-17)24-18(27)12-26-15-9-5-4-8-14(15)19(28)25-11-7-6-10-16(25)20(26)29/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,23,24,27)

InChI Key

BCCNFCFKXAMUQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O

Origin of Product

United States

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